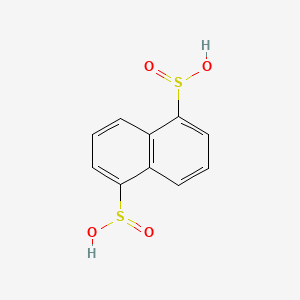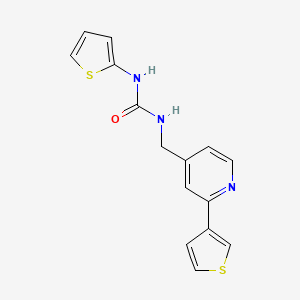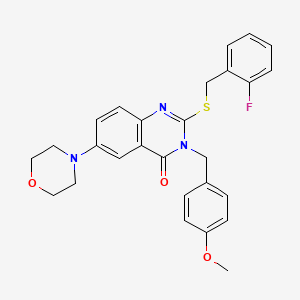![molecular formula C14H16N2O2 B2489732 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol CAS No. 2379978-75-1](/img/structure/B2489732.png)
1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol, also known as BMH, is a chemical compound that has been widely used in scientific research. It is a potent and selective irreversible inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO enzymes by BMH leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior, mood, and cognition.
Mechanism of Action
1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol irreversibly binds to the active site of MAO enzymes, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor. This results in the permanent inactivation of the enzyme, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. The exact mechanism of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol binding to MAO enzymes is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol depend on the specific MAO enzyme that is inhibited. For example, inhibition of MAO-A leads to an increase in the levels of serotonin, which can have anxiolytic and antidepressant effects. Inhibition of MAO-B leads to an increase in the levels of dopamine, which can have motor and cognitive enhancing effects. However, the inhibition of MAO-B can also lead to the accumulation of toxic metabolites, such as 1-methyl-4-phenylpyridinium (MPP+), which can cause neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in lab experiments is its high potency and selectivity for MAO enzymes. This allows for precise and specific inhibition of these enzymes, without affecting other enzymes or receptors. Another advantage is the irreversible nature of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol binding to MAO enzymes, which allows for long-lasting effects on neurotransmitter levels. However, one limitation of using 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol is its irreversible binding to MAO enzymes, which can make it difficult to reverse the effects of the inhibitor. Additionally, the accumulation of toxic metabolites, such as MPP+, can limit the use of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in certain experiments.
Future Directions
There are several future directions for 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol research. One direction is the development of novel 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol analogs that have improved selectivity and potency for MAO enzymes. Another direction is the investigation of the effects of MAO inhibition on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, the role of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease, warrants further investigation. Finally, the use of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in combination with other pharmacological agents, such as selective serotonin reuptake inhibitors (SSRIs), may have synergistic effects on neurotransmitter levels and behavior.
Synthesis Methods
The synthesis of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol involves the reaction of 2-aminobenzoxazole with cyclohex-2-en-1-one in the presence of formaldehyde and hydrogen chloride. The resulting product is then treated with sodium hydroxide to yield 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol. The purity of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol can be increased by recrystallization from an appropriate solvent.
Scientific Research Applications
1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol has been extensively used in scientific research as a tool to investigate the role of MAO enzymes in various physiological and pathological conditions. For example, 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol has been used to study the effects of MAO inhibition on depression, anxiety, and Parkinson's disease. 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol has also been used to investigate the role of MAO enzymes in the metabolism of dietary amines, such as tyramine and phenylethylamine, which can cause hypertensive crisis in individuals taking MAO inhibitors.
properties
IUPAC Name |
1-[(1,3-benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(8-4-1-5-9-14)10-15-13-16-11-6-2-3-7-12(11)18-13/h2-4,6-8,17H,1,5,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNPUMPQBFIUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)
![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)

![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)



![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)
![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)
![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)